molecular formula C20H24N4O3 B6937474 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B6937474
M. Wt: 368.4 g/mol
InChI Key: UINWRNKOCBDSGZ-UHFFFAOYSA-N
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Description

“N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-20(2,3)24-11-15(10-16(24)25)21-18(26)14-6-4-5-13(9-14)17-22-19(27-23-17)12-7-8-12/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINWRNKOCBDSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the oxadiazole and pyrrolidinone moieties. Common reagents used in these reactions include:

    Benzoyl chloride: for the formation of the benzamide core.

    Oxalyl chloride: and for the synthesis of the oxadiazole ring.

    tert-Butylamine: for the tert-butyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
  • N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Uniqueness

The uniqueness of “N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide” lies in its specific functional groups and their arrangement, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

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